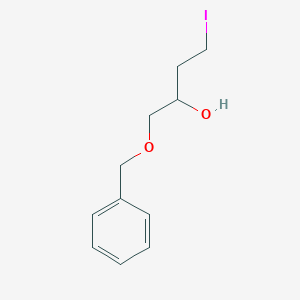
4-Iodo-1-phenylmethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-phenylmethoxybutan-2-ol is an organic compound characterized by the presence of an iodine atom, a phenyl group, and a methoxy group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-phenylmethoxybutan-2-ol typically involves the halogen exchange reaction, where a precursor compound undergoes substitution to introduce the iodine atom. One common method involves the use of 4-tert-octylphenol as a starting material, which is then subjected to bromination, benzyl protection, and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-phenylmethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or nitriles .
Aplicaciones Científicas De Investigación
4-Iodo-1-phenylmethoxybutan-2-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-phenylmethoxybutan-2-ol involves its interaction with molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-phenylmethoxybutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Iodo-1-phenylmethoxybutan-1-ol: The position of the hydroxyl group affects its chemical properties and reactivity.
4-Iodo-1-phenylmethoxybutan-2-one: The presence of a carbonyl group instead of a hydroxyl group leads to different chemical behavior.
Uniqueness
The presence of the iodine atom allows for halogen bonding, while the hydroxyl and methoxy groups provide additional sites for chemical modification and interaction .
Propiedades
Fórmula molecular |
C11H15IO2 |
|---|---|
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
4-iodo-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H15IO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Clave InChI |
SEMGMWNNCOGDDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CCI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
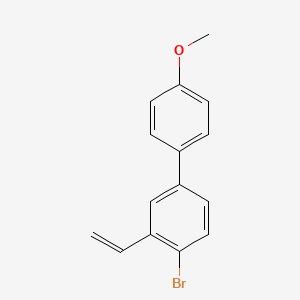


![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
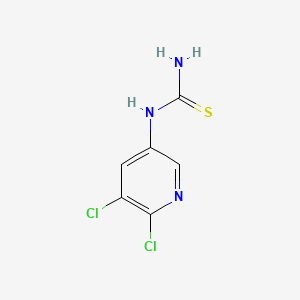

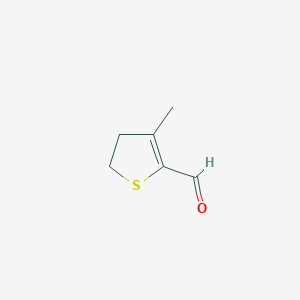
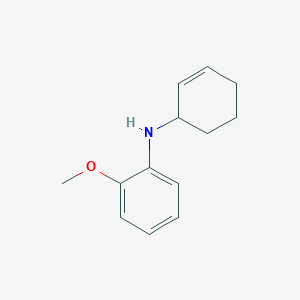

![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)

